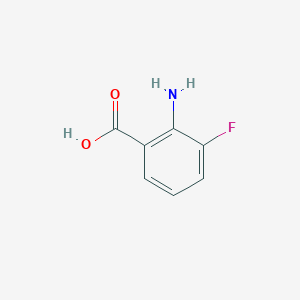

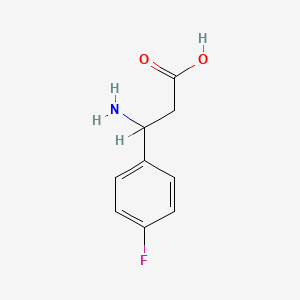

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, such as 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole, involves crystallization in the monoclinic space group, highlighting the versatility of the imidazole ring in forming stable structures with different substituents (Banerjee et al., 1999). Another study details the chemical synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide, demonstrating the compound's utility in nucleic acid research (Pochet & D'ari, 1990).

Molecular Structure Analysis

The molecular conformation and structure analysis of this compound and its derivatives have been extensively studied. For example, the X-ray crystal and molecular structure of a related compound, 5-Amino-1-(2,3:5,6-Di-O-isopropylidene-α-D-mannofuranosyl) Imidazole-4-carboxamide, show a closely planar imidazole ring and a series of intramolecular hydrogen bonds, indicating the influence of substituents on the molecular geometry and stability (Briant et al., 1995).

Chemical Reactions and Properties

The compound engages in various chemical reactions, demonstrating its reactivity and functional versatility. It reacts with aromatic aldehydes to afford Schiff bases, which can be cyclised to imidazo[1,5-a]quinazoline-3-carboxamides, revealing pathways for creating complex molecular structures from simpler imidazole derivatives (Hannah & Stevens, 2003).

科学的研究の応用

Interaction with DNA and RNA

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide has been found to interact with DNA and RNA in various ways. Gerulath and Loo (1972) discovered that its derivative, 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DIC), associates with DNA and RNA in the presence or absence of light, showing a complex interaction with nucleic acids (Gerulath & Loo, 1972).

Molecular and Crystal Structures

The molecular structures of derivatives of this compound have been extensively studied. Banerjee et al. (1999) synthesized and analyzed the crystal structures of two derivatives, highlighting differences in molecular geometries due to varying substituents (Banerjee et al., 1999). Briant et al. (1995) also explored the crystal and molecular structure of a derivative, observing features like intramolecular hydrogen bonding (Briant et al., 1995).

Antitumor Properties

Research has shown that derivatives of this compound have antitumor properties. Shealy and Krauth (1966) reported the synthesis of a derivative with inhibitory action in preventing mouse leukemia (Shealy & Krauth, 1966). Additionally, Jadhav et al. (2016) synthesized derivatives that demonstrated moderate to good antituberculosis activity (Jadhav et al., 2016).

Synthesis of Biological Molecules

Alhede et al. (1991) explored the synthesis of 9-substituted guanines from derivatives of this compound, indicating its potential in creating biologically significant molecules (Alhede et al., 1991).

Impact on Cellular Processes

Gerulath et al. (1974) studied the effects of a derivative of this compound on Chinese hamster ovary cells, observing its impact on cell survival and progression, particularly in the presence of light (Gerulath et al., 1974).

Metabolic Pathways

Skibba et al. (1970) examined the N-demethylation of a derivative in rats and humans, shedding light on its metabolic pathways (Skibba et al., 1970).

作用機序

Target of Action

The primary target of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is the AMP-activated protein kinase (AMPK) . AMPK is a crucial enzyme that plays a significant role in cellular energy homeostasis .

Mode of Action

This compound, also known as AICAR, acts as an analog of adenosine monophosphate (AMP) and is capable of stimulating AMPK activity . This interaction with AMPK leads to changes in cellular processes, including glucose uptake and fatty acid oxidation .

Biochemical Pathways

AICAR is an intermediate metabolite in the purine de novo synthesis pathway . It plays a significant role in the generation of inosine monophosphate . The activation of AMPK by AICAR can affect various biochemical pathways, leading to downstream effects such as increased glucose uptake and fatty acid oxidation .

Pharmacokinetics

Its solubility and lipophilicity are important factors that can influence its bioavailability .

Result of Action

The activation of AMPK by AICAR leads to a variety of cellular effects. For instance, it has been used clinically to treat and protect against cardiac ischemic injury . The exact molecular and cellular effects can vary depending on the specific context and environment.

特性

IUPAC Name |

5-amino-1,2-dimethylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-3-9-4(6(8)11)5(7)10(3)2/h7H2,1-2H3,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZZWLKDLHIYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00343888 |

Source

|

| Record name | 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78750-93-3 |

Source

|

| Record name | 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00343888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

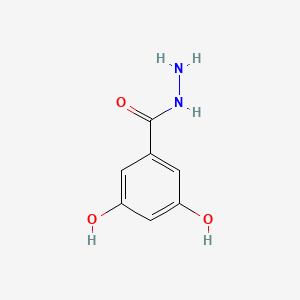

![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)